molecular formula C25H24Cl2N2O4 B12488387 5-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12488387
M. Wt: 487.4 g/mol
InChI Key: QVOMZKFMUQVNAX-UHFFFAOYSA-N
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Description

5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoic acid core substituted with a morpholine ring and a dichlorophenylmethoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps:

  • Formation of the Dichlorophenylmethoxy Intermediate

    • React 2,4-dichlorophenol with formaldehyde in the presence of a base to form 2,4-dichlorophenylmethanol.
    • Convert 2,4-dichlorophenylmethanol to 2,4-dichlorophenylmethoxy by reacting it with a suitable alkylating agent.
  • Amination Reaction

    • React the dichlorophenylmethoxy intermediate with 2-aminobenzyl alcohol under acidic conditions to form the corresponding amine.
  • Formation of the Benzoic Acid Core

    • Introduce the morpholine ring to the benzoic acid core through a nucleophilic substitution reaction.
    • Couple the amine intermediate with the morpholine-substituted benzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzoic acid moiety, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-DICHLOROPHENYL)METHOXY]-2-(MORPHOLIN-4-YL)BENZOIC ACID: Lacks the amino group, resulting in different chemical and biological properties.

    5-[(2,4-DICHLOROPHENYL)METHYLAMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID:

Uniqueness

5-[({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24Cl2N2O4

Molecular Weight

487.4 g/mol

IUPAC Name

5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H24Cl2N2O4/c26-19-6-5-18(22(27)13-19)16-33-24-4-2-1-3-17(24)15-28-20-7-8-23(21(14-20)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31)

InChI Key

QVOMZKFMUQVNAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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